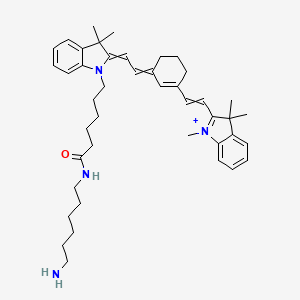
Cyanine7 amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Cyanine7 amine is a near-infrared dye with a free amine group, making it suitable for conjugation with activated esters and other reactive molecules. It is an analog of Cy7®, known for its applications in live organism imaging and low-background applications. The compound has a molecular formula of C43H60Cl2N4O and a molecular weight of 719.87 g/mol.
科学的研究の応用
Cyanine7 amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in live-cell imaging and tracking of biological processes.
Medicine: Utilized in cancer theranostics for tumor imaging and targeted therapy.
Industry: Applied in the development of optical sensors and imaging devices.
作用機序
Safety and Hazards
将来の方向性
Cyanine dyes, including Cyanine7 amine, have widespread applications in the fields of medicine, genetics, and environment . They are used in fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection . The future development trend of cyanine dye bioprobes could involve the construction of a new type of multifunctional fluorescent probe and promoting its clinical application .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyanine7 amine typically involves the reaction of indole derivatives with various alkylating agents. The process includes the formation of a heptamethine bridge, which is crucial for its near-infrared properties . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes multiple purification steps, such as recrystallization and chromatography, to achieve high purity levels suitable for biological applications .
化学反応の分析
Types of Reactions
Cyanine7 amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: The free amine group allows for nucleophilic substitution reactions with activated esters and other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.
Reduction: Sodium borohydride (NaBH4), methanol as a solvent.
Substitution: Activated esters, DMF as a solvent, room temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of conjugated products with various biomolecules.
類似化合物との比較
Similar Compounds
Cyanine5.5: Another near-infrared dye with similar applications but different spectral properties.
Cyanine3.5: A dye with shorter wavelength absorption and emission compared to Cyanine7 amine.
Indocyanine Green (ICG): A clinically approved dye with limitations in photostability and tumor-targeting specificity.
Uniqueness
This compound stands out due to its high quantum yield, low tissue autofluorescence, and excellent tumor-targeting capacity . These properties make it particularly suitable for in vivo imaging and cancer theranostics .
特性
IUPAC Name |
N-(6-aminohexyl)-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3/p+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOKAUKNGUVUFA-UHFFFAOYSA-O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)CCC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H59N4O+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

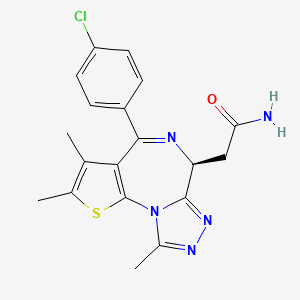
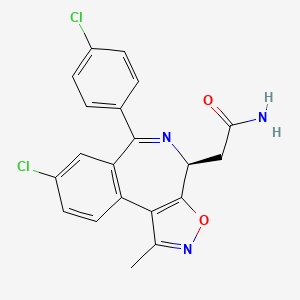


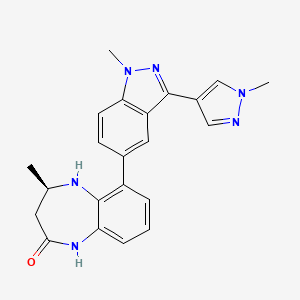

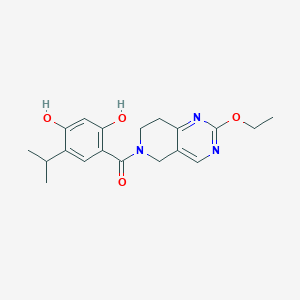
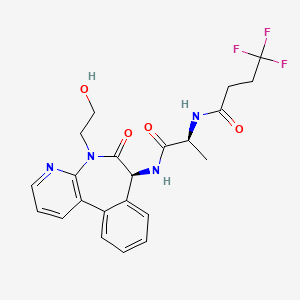
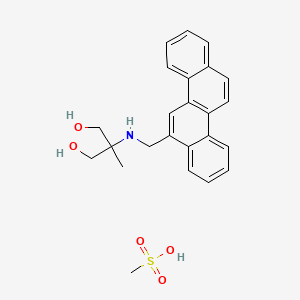

![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)
